Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate
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Overview
Description
Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is a heterocyclic compound with the molecular formula C8H7BrN4S3 and a molecular weight of 335.27 g/mol . This compound is primarily used in research settings and is not intended for human use . It features a thiazole ring fused with a pyrazine ring, which is further substituted with a bromine atom and a carbonimidodithioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate typically involves the reaction of hydrazonoyl halides with thiazole derivatives under specific conditions . The reaction is usually carried out in ethanol with triethylamine as a base . The process involves multiple steps, including cyclization and substitution reactions, to achieve the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects . The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These derivatives are also studied for their antimicrobial and anticancer properties.
Thiazolo[5′,4′5,6]pyrano[2,3-d]pyrimidines: These compounds are known for their diverse biological activities, including anti-inflammatory and antifungal effects.
Uniqueness
Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7BrN4S3 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-(6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C8H7BrN4S3/c1-14-8(15-2)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,1-2H3 |
InChI Key |
URWMDWYEUVQFRS-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=NC2=NC=C(N=C2S1)Br)SC |
Origin of Product |
United States |
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